molecular formula C17H18BrNO3 B7052939 N-[4-(4-bromophenyl)oxan-4-yl]-2-methylfuran-3-carboxamide

N-[4-(4-bromophenyl)oxan-4-yl]-2-methylfuran-3-carboxamide

Cat. No.: B7052939
M. Wt: 364.2 g/mol
InChI Key: XZWCCPPJPSTKFP-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)oxan-4-yl]-2-methylfuran-3-carboxamide is a synthetic organic compound characterized by the presence of a bromophenyl group, an oxan ring, and a furan carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)oxan-4-yl]-2-methylfuran-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl group, followed by the formation of the oxan ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)oxan-4-yl]-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(4-bromophenyl)oxan-4-yl]-2-methylfuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)oxan-4-yl]-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the furan carboxamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenyl)oxan-4-yl]-2-methylfuran-3-carboxamide is unique due to its combination of a bromophenyl group, an oxan ring, and a furan carboxamide moiety. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[4-(4-bromophenyl)oxan-4-yl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3/c1-12-15(6-9-22-12)16(20)19-17(7-10-21-11-8-17)13-2-4-14(18)5-3-13/h2-6,9H,7-8,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWCCPPJPSTKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2(CCOCC2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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